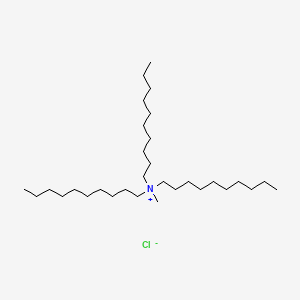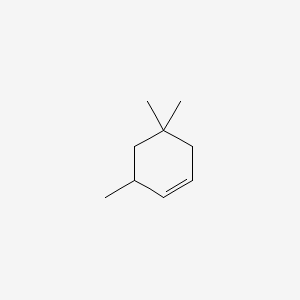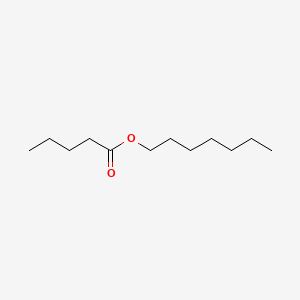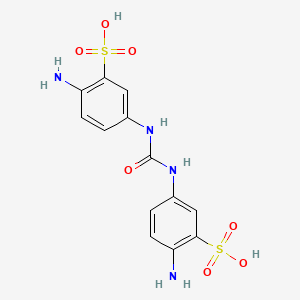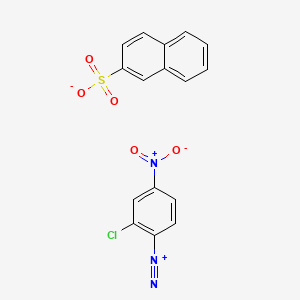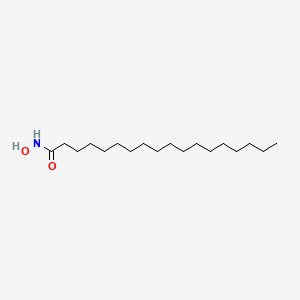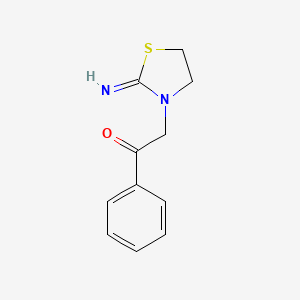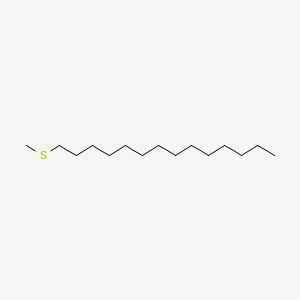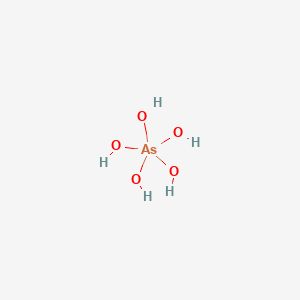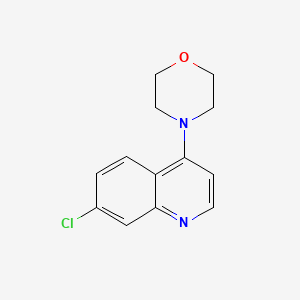
4-(7-氯喹啉-4-基)吗啉
描述
7-Chloro-4-morpholino-quinoline is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chloro-4-morpholino-quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chloro-4-morpholino-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-morpholino-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
4-(7-氯喹啉-4-基)吗啉: 被认为是抗癌研究中的一种潜在治疗剂。 该化合物的衍生物,如 N-(7-氯-4-吗啉基喹啉-2-基)苯甲酰胺,已显示出对多种癌细胞株(包括 HCT-116、MCF-7 和 SK-BR3)的抗增殖活性 。这些发现表明该化合物可用于设计新的抗癌药物。
抗菌活性
这种喹啉衍生物具有显著的抗菌特性。 它已被合成并测试其抗菌和抗真菌活性,显示出作为开发新型抗菌剂的先导化合物的希望 。
抗寄生虫应用
该化合物也已对其抗寄生虫作用进行评估。 它已显示出作为一种杀锥虫剂的潜力,这在治疗如恰加斯病和非洲锥虫病等疾病方面可能特别有用 。
有机合成
在有机化学领域,4-(7-氯喹啉-4-基)吗啉 作为合成各种生物活性分子的关键中间体。 它在 N-(7-氯-4-吗啉基喹啉-2-基)苯甲酰胺的三步合成中的作用证明了它在化学反应中的多功能性 。
抗疟疾研究
该化合物的衍生物已被合成并评估其体外抗疟疾活性。 这些研究对于开发新型抗疟疾药物至关重要,尤其是在药物耐药性不断增加的情况下 。
先进材料化学
喹啉和吗啉骨架在合成先进材料中受到青睐。 4-(7-氯喹啉-4-基)吗啉 的独特性质使其成为创造具有潜在应用于各个行业的全新材料的宝贵组成部分 。
作用机制
Target of Action
The primary targets of 4-(7-chloroquinolin-4-yl)morpholine are malarial parasites and cancer cells . This compound has shown significant activity against these targets, making it a potential candidate for antimalarial and anticancer therapies .
Mode of Action
4-(7-chloroquinolin-4-yl)morpholine interacts with its targets by inhibiting key enzymes and disrupting vital processes. In malarial parasites, it inhibits the formation of β-hematin , a crucial step in the parasite’s digestion of hemoglobin . In cancer cells, it has shown cytotoxic effects, potentially by interfering with cell division or other critical cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. In malarial parasites, it disrupts the heme detoxification pathway by inhibiting β-hematin formation . This leads to the accumulation of toxic heme, which is lethal to the parasite .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively
Result of Action
The action of 4-(7-chloroquinolin-4-yl)morpholine results in the death of malarial parasites and the inhibition of cancer cell growth . By disrupting crucial processes in these cells, the compound effectively eliminates the target cells or prevents them from proliferating .
Action Environment
The efficacy and stability of 4-(7-chloroquinolin-4-yl)morpholine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound
生化分析
Biochemical Properties
4-(7-chloroquinolin-4-yl)morpholine has been found to interact with various enzymes and proteins in biochemical reactions . It has been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length
Cellular Effects
The effects of 4-(7-chloroquinolin-4-yl)morpholine on cellular processes have been studied in various types of cells . It has shown significant activity against certain cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(7-chloroquinolin-4-yl)morpholine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(7-chloroquinolin-4-yl)morpholine have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
属性
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAFRCMKAMRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359423 | |
| Record name | 7-Chloro-4-morpholino-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84594-64-9 | |
| Record name | 7-Chloro-4-morpholino-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


